4,6-Decadiene

Description

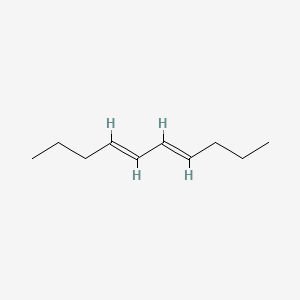

4,6-Decadiene (C₁₀H₁₈, molecular weight: 138.25 g/mol, CAS: 55682-65-0) is an acyclic alkene with conjugated double bonds at the 4th and 6th positions . It is also known as Karahanaenone and exists as a mixture of E and Z stereoisomers due to its internal double bonds . The compound exhibits a logP (octanol-water partition coefficient) value of 3.699, indicating moderate hydrophobicity . Its synthesis often involves ene adduct reactions followed by destructive distillation, yielding isomer mixtures . This compound is structurally distinct from other decadienes due to the positioning of its double bonds, which influences its reactivity, solubility, and applications in organic synthesis and materials science .

Properties

CAS No. |

53721-77-0 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(4E,6E)-deca-4,6-diene |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |

InChI Key |

AYIYRUVVFMYKIA-FIFLTTCUSA-N |

Isomeric SMILES |

CCC/C=C/C=C/CCC |

Canonical SMILES |

CCCC=CC=CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Decadiene can be synthesized through various methods. One common approach involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is advantageous as it does not require the use of protecting groups and can be performed in a relatively high yield.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds under controlled conditions. The use of specific catalysts and reaction conditions ensures the selective formation of the desired diene structure .

Chemical Reactions Analysis

Types of Reactions: 4,6-Decadiene undergoes various chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the double bonds can yield the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Catalysts such as (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products Formed:

Epoxides: and from oxidation.

Alkanes: from reduction.

Haloalkenes: from substitution reactions.

Scientific Research Applications

4,6-Decadiene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

Biology: Studies have explored its potential as a precursor for biologically active compounds.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Decadiene involves its ability to participate in addition reactions due to the presence of double bonds. These reactions can lead to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the double bonds and their reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4,6-Decadiene with structurally related compounds:

Note: 1,9-Decadiene logP inferred from structurally similar compounds in .

Partition Coefficients and Solvation Behavior

This compound and 1,9-decadiene share similar logP values (~3.7), but 1,9-decadiene is extensively validated in predictive models for solute partitioning in lipid bilayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.